molecular formula C19H20N6O2 B5114672 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5114672
M. Wt: 364.4 g/mol
InChI Key: NFHLYYXTWFJXQX-UHFFFAOYSA-N
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Description

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazine core substituted with a piperazine ring and a pyrazole ring, making it a versatile scaffold for drug development and other scientific applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled and stored. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .

Scientific Research Applications

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,2-benzothiazole
  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 1-(2-methoxybenzoyl)-4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperazine

Uniqueness

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of a pyridazine core with piperazine and pyrazole substituents. This structure provides a versatile platform for chemical modifications and enhances its potential for various scientific applications .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-16-5-2-4-15(14-16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-3-8-20-25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHLYYXTWFJXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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